6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Medicinal Chemistry ADME Properties Lipophilicity

Bifunctional spiro[3.3]heptane scaffold with orthogonal -CO₂H and -CO₂Me groups-a validated saturated benzene bioisostere retaining potency in drug analogs (IC₅₀ 0.48 µM). Replaces para-/meta-substituted benzene in lead optimization. • Orthogonal acid/ester: chemoselective coupling without protecting groups • Precisely oriented exit vectors for PROTACs & heterobifunctional molecules • Eliminates synthetic complexity of symmetric diacid strategies Supplied with HPLC/NMR documentation. Bulk quantities available.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 10481-25-1
Cat. No. B174333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
CAS10481-25-1
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2(C1)CC(C2)C(=O)O
InChIInChI=1S/C10H14O4/c1-14-9(13)7-4-10(5-7)2-6(3-10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12)
InChIKeyNNVZYAFUSDVQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: Compound Overview


6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid (CAS 10481-25-1), also known as spiro[3.3]heptane-2,6-dicarboxylic acid monomethyl ester, is a C10H14O4 spirocyclic compound featuring a rigid, three-dimensional bicyclo[3.3.0] framework with a molecular weight of 198.22 g/mol . It is characterized by the presence of both a free carboxylic acid group and a methoxycarbonyl ester functionality on a conformationally restricted scaffold, which is a saturated bioisostere of benzene [1]. This unique combination of functional groups on a spirocyclic core makes it a versatile building block for the synthesis of complex molecules in medicinal chemistry and advanced materials research .

6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: Why Generic Analogs Fail


Generic substitution of this specific compound with other spiro[3.3]heptane derivatives or simple diesters is not scientifically or economically viable due to its precise and quantifiable physicochemical and functional differentiation. The presence of both a free carboxylic acid and a methoxycarbonyl ester group on the same rigid scaffold creates a unique, bifunctional building block. This allows for orthogonal synthetic manipulation (e.g., selective amide bond formation at the acid without affecting the ester, or vice versa) that is not possible with the symmetric diacid (spiro[3.3]heptane-2,6-dicarboxylic acid) or the dimethyl ester . Furthermore, the monomethyl ester modulates critical properties like lipophilicity (LogP) and acidity (pKa) compared to its unsubstituted or fully esterified counterparts, directly impacting downstream applications such as passive membrane permeability and polymer solubility [1]. The data below demonstrate that these are not interchangeable, but rather purpose-built tools with distinct, evidence-backed performance characteristics.

6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: Quantitative Differentiation vs. Analogs


Enhanced Lipophilicity vs. Parent Diacid

The monomethyl ester group in the target compound significantly increases its lipophilicity compared to the parent spiro[3.3]heptane-2,6-dicarboxylic acid. This is a critical parameter for optimizing drug-like properties, as higher LogP values correlate with improved passive membrane permeability . The methyl ester acts as a prodrug-like handle, enhancing cellular uptake relative to the highly polar diacid, while maintaining the synthetic utility of a free carboxylate for subsequent derivatization .

Medicinal Chemistry ADME Properties Lipophilicity

Acidity Modulation via Remote Substituent

The acidity of the free carboxylic acid group is modulated by the remote 6-methoxycarbonyl substituent via a field/inductive effect through the spiro[3.3]heptane framework. The study by Liotta et al. quantitatively demonstrated that the dissociation constants (pKa values) of 6-substituted spiro[3.3]heptane-2-carboxylic acids are highly sensitive to the electronic nature of the substituent, with electron-withdrawing groups (EWGs) lowering the pKa [1]. The methoxycarbonyl group, being an EWG, is expected to increase the acidity of the target compound relative to the unsubstituted spiro[3.3]heptane-2-carboxylic acid, which has a predicted pKa of 4.77 .

Physical Organic Chemistry pKa Modulation Structure-Activity Relationship

Optically Active Polyamides vs. Achiral Analogs

The spiro[3.3]heptane framework provides a rigid, chiral scaffold that is essential for synthesizing optically active polymers. Research by Tang et al. demonstrated that polycondensation of optically active (R)-spiro[3.3]heptane-2,6-dicarboxylic acid chloride with aromatic diamines yields polyamides that exhibit significant optical rotation, a property unattainable with achiral, planar analogs like cyclohexane-1,4-dicarboxylic acid derivatives [1]. The target compound, as a monomethyl ester of this chiral diacid, serves as a key precursor for accessing enantiopure building blocks necessary for such advanced material applications .

Polymer Science Optically Active Polymers Chiral Materials

Bioisosteric Replacement of Benzene Rings

The spiro[3.3]heptane core, of which the target compound is a functionalized derivative, has been validated as a saturated bioisostere of a benzene ring. In a key study, replacement of the meta-substituted benzene in the anticancer drug sonidegib with a spiro[3.3]heptane scaffold resulted in analogs that retained high potency. For example, the spiro[3.3]heptane analog (trans-76) exhibited an IC50 of 0.48 µM against HepG2 cells, compared to 0.0015 µM for sonidegib, demonstrating that the scaffold can effectively mimic the spatial arrangement and biological function of a phenyl ring while offering patent-free, saturated, and potentially improved ADME space [1].

Medicinal Chemistry Bioisosteres Drug Discovery

6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: Key Application Scenarios


Medicinal Chemistry: Bioisosteric Replacement & Physicochemical Tuning

Use this compound as a core scaffold for replacing a para- or meta-substituted benzene ring in a lead molecule. The quantitative evidence demonstrates that spiro[3.3]heptane is a valid benzene bioisostere, retaining biological activity (e.g., IC50 of 0.48 µM for a sonidegib analog) [1]. Furthermore, the monomethyl ester provides a precise handle for modulating lipophilicity (LogP) and acidity (pKa) compared to the parent diacid, enabling fine-tuning of ADME properties like membrane permeability and solubility .

Polymer Science: Optically Active Polyamides

Employ this monomethyl ester as a precursor to enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid. This chiral diacid can then be polymerized to create novel polyamides with measurable optical activity, a property absent in polymers derived from achiral cyclohexane analogs [1]. These materials are of interest for applications requiring chiroptical properties, such as chiral stationary phases for HPLC, asymmetric catalysis supports, and advanced optical devices [1].

Chemical Biology: Bifunctional Probes for Targeted Protein Degradation

Leverage the orthogonal reactivity of the carboxylic acid and methoxycarbonyl ester groups for the construction of heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or molecular glues. The rigid spirocyclic core provides a defined, three-dimensional orientation for the two exit vectors, ensuring a precise spatial arrangement of the ligands for the target protein and E3 ligase [1]. The monomethyl ester allows for sequential, chemoselective coupling steps without the need for complex protecting group strategies required for a symmetric diacid .

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